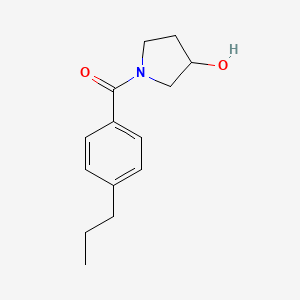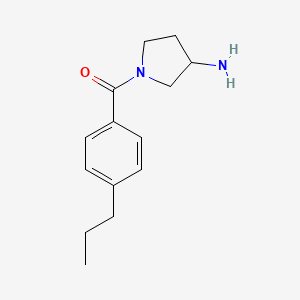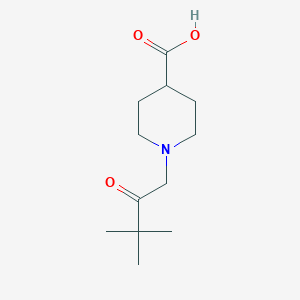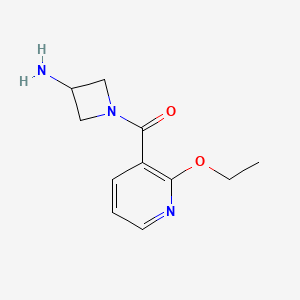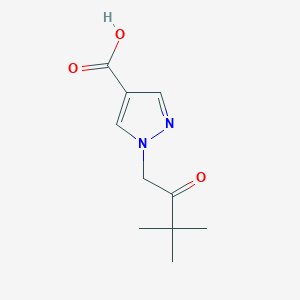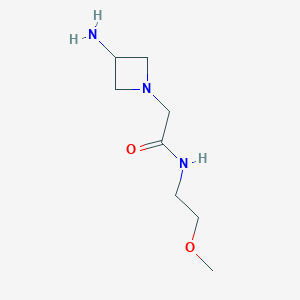
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide
Übersicht
Beschreibung
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide, also known as 2-AA, is a molecule with a unique structure that has been the subject of intense scientific research due to its potential applications in the field of drug discovery. It is a cyclic amide that contains both an amine and a carboxylic acid functional group. 2-AA has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide is complex and not completely understood. It is believed that 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide binds to the active site of the enzyme, preventing its activity. In addition, 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide is thought to interact with the enzyme's active site through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of the enzymes acetylcholinesterase, serine protease, and cyclooxygenase-2. In addition, 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has been found to inhibit the activity of the enzyme glucosidase, which is involved in the breakdown of carbohydrates. 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has also been found to inhibit the activity of the enzyme lipase, which is involved in the breakdown of lipids. Finally, 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has been found to inhibit the activity of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the synthesis of ATP.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has several advantages for lab experiments. First, it is relatively easy to synthesize and is available commercially. Second, it is relatively stable and can be stored for long periods of time. Finally, it is relatively non-toxic and has low potential for side effects. However, 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide also has some limitations. First, it is relatively expensive. Second, it is difficult to purify and has a low solubility in water.
Zukünftige Richtungen
The potential applications of 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide are vast and there are many possible future directions for research. Some potential future directions include the development of new synthesis methods, the investigation of its effects on other enzymes, the study of its potential therapeutic applications, and the exploration of its potential as an inhibitor of other biochemical pathways. Additionally, further research could be done on the mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has been studied extensively due to its potential applications in drug discovery. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has also been studied as a potential inhibitor of the enzyme serine protease, which is involved in the breakdown of proteins. In addition, 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Eigenschaften
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-13-3-2-10-8(12)6-11-4-7(9)5-11/h7H,2-6,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZNEPKJNRGSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



